

GSK329 solubility and preparation for experiments

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Compound of Interest

Compound Name: GSK329

Cat. No.: B15611421

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Application Notes and Protocols for GSK329

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK329 is a potent and selective inhibitor of the cardiac-specific Troponin I-Interacting Kinase (TNNI3K).^{[1][2][3]} TNNI3K is a member of the MAPKKK family and plays a significant role in cardiac function and the pathophysiology of various heart diseases.^[2] Research indicates that inhibition of TNNI3K may offer cardioprotective benefits, particularly in the context of ischemia/reperfusion injury, by reducing infarct size, reactive oxygen species (ROS) levels, and p38 MAPK activation.^{[1][3]} These application notes provide detailed information on the solubility of **GSK329** and protocols for its preparation for both in vitro and in vivo experiments.

Physicochemical and Solubility Data

GSK329 is a diarylurea compound with the following properties.^[2] All quantitative data is summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of **GSK329**

Property	Value	Reference
Molecular Weight	472.25 g/mol	[1][2][3]
Formula	C ₁₉ H ₁₄ Cl ₂ F ₃ N ₅ O ₂	[1][2][3]
CAS Number	1268490-12-5	[1][2]
Appearance	White to off-white solid	[2]
Purity	≥98%	[1][3]

Table 2: Solubility of **GSK329**

Solvent	Maximum Concentration	Reference
DMSO	100 mM (47.23 mg/mL)	[1][2][3]
Ethanol	20 mM (9.45 mg/mL)	[1][3]

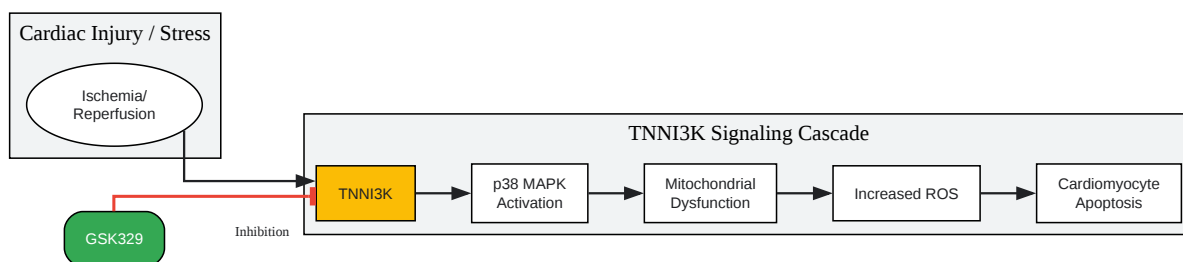
Table 3: Stock Solution Preparation (based on MW 472.25)

Desired Concentration	Volume of DMSO to add to 1 mg GSK329	Volume of DMSO to add to 5 mg GSK329	Volume of DMSO to add to 10 mg GSK329
1 mM	2.12 mL	10.59 mL	21.18 mL
5 mM	0.42 mL	2.12 mL	4.24 mL
10 mM	0.21 mL	1.06 mL	2.12 mL
50 mM	0.04 mL	0.21 mL	0.42 mL
100 mM	0.02 mL	0.11 mL	0.21 mL

Signaling Pathway

TNNI3K is a cardiac-specific kinase that is implicated in cardiac stress responses. Upon cardiac injury, TNNI3K can activate the p38 MAPK pathway, leading to increased mitochondrial

ROS production and subsequent cardiomyocyte apoptosis. **GSK329** acts as a potent inhibitor of TNNI3K, thereby blocking these downstream detrimental effects.



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Caption: TNNI3K signaling pathway in cardiac injury and its inhibition by **GSK329**.

Experimental Protocols

Protocol 1: Preparation of **GSK329** Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of **GSK329** in DMSO, which can be further diluted in aqueous buffers or cell culture media for in vitro experiments.

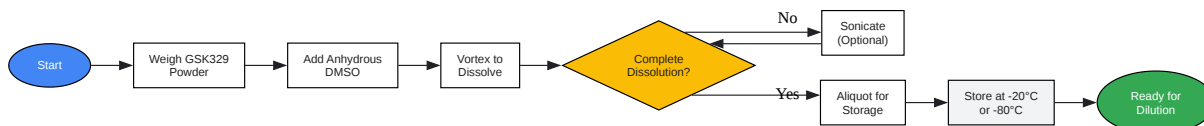
Materials:

- **GSK329** powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes and sterile tips
- Vortex mixer

- Ultrasonic bath (optional)

Procedure:

- Equilibrate the **GSK329** vial to room temperature before opening to prevent moisture condensation.
- Weigh the desired amount of **GSK329** powder in a sterile microcentrifuge tube.
- Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mM). Refer to Table 3 for guidance. Note: Using newly opened, anhydrous DMSO is crucial as hygroscopic DMSO can negatively impact solubility.[2]
- Vortex the solution vigorously for 1-2 minutes to aid dissolution.
- If precipitation is observed, sonicate the solution in an ultrasonic water bath for 5-10 minutes. [2] Visually inspect to ensure complete dissolution.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[2] Protect from light.[2]



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Caption: Workflow for preparing **GSK329** stock solution for in vitro experiments.

Protocol 2: In Vitro TNNI3K Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of **GSK329** on TNNI3K using an in vitro kinase assay. The principle relies on measuring the phosphorylation of a substrate by TNNI3K in the presence and absence of the inhibitor. Given that TNNI3K undergoes autophosphorylation, this can be used as a readout.

Materials:

- Recombinant human TNNI3K
- **GSK329** stock solution (from Protocol 1)
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- ATP solution
- Substrate (e.g., Myelin Basic Protein or use autophosphorylation)
- [γ -³²P]ATP or commercial ADP-Glo™ Kinase Assay kit
- 96-well plates
- Incubator
- Scintillation counter or luminometer

Procedure:

- Prepare serial dilutions of **GSK329** in Kinase Assay Buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
- In a 96-well plate, add the following to each well:
 - Kinase Assay Buffer
 - Recombinant TNNI3K
 - Substrate (if not measuring autophosphorylation)
 - Diluted **GSK329** or vehicle control (DMSO)

- Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding ATP (spiked with [γ -³²P]ATP if using radiometric detection).
- Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
- Terminate the reaction using a stop solution (e.g., 3% phosphoric acid for radiometric assay) or as per the commercial kit's instructions.
- Detection:
 - Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ -³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
 - Luminescence (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of **GSK329** concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Preparation of GSK329 Formulation for In Vivo Administration

This protocol describes the preparation of a solution of **GSK329** suitable for oral gavage or other routes of administration in animal models. **GSK329** is orally bioavailable.[1][3]

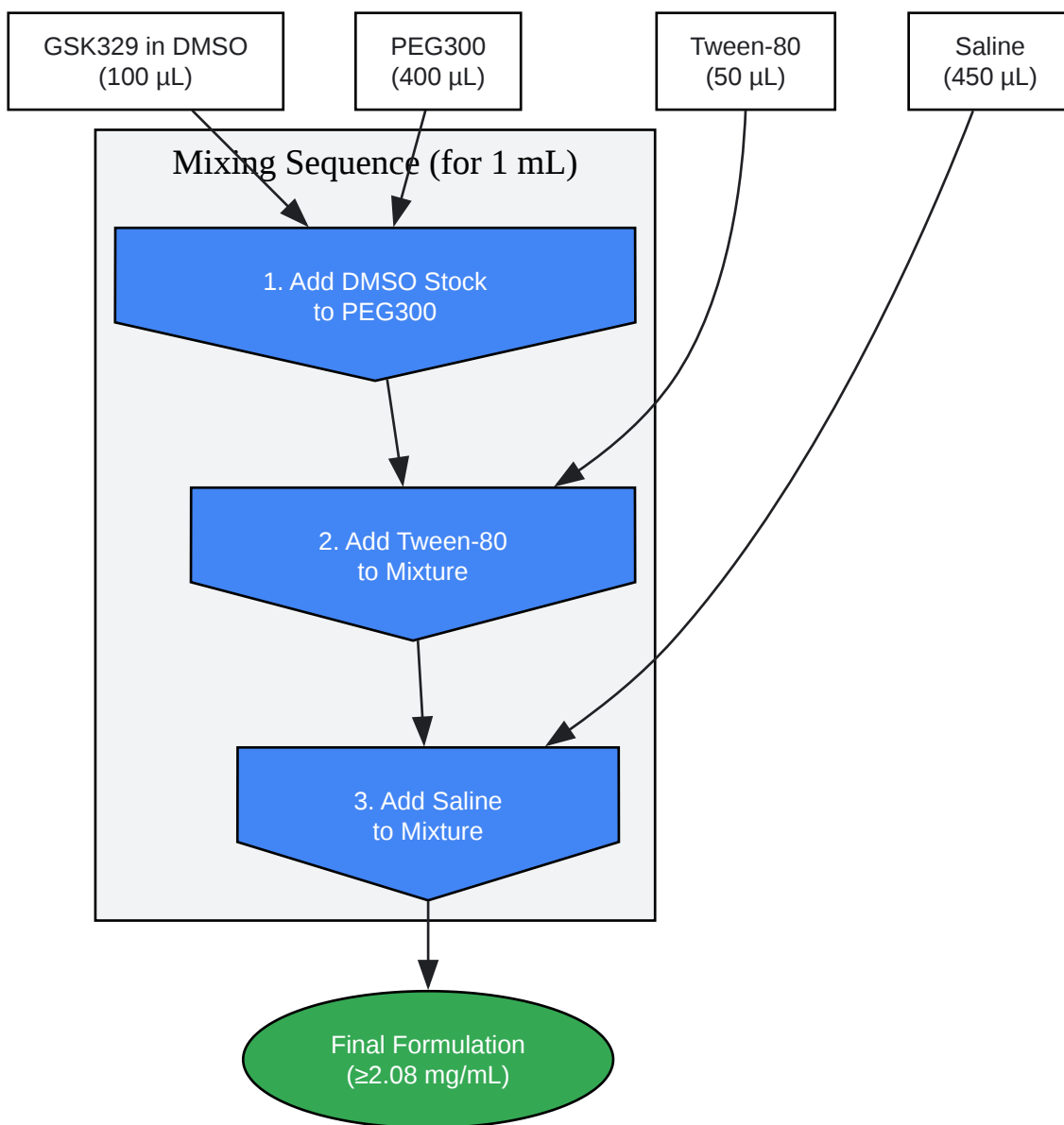
Materials:

- **GSK329** DMSO stock solution (e.g., 20.8 mg/mL)[2]
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Saline (0.9% NaCl)

- Sterile tubes
- Calibrated pipettes and sterile tips

Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):

- This protocol yields a clear solution with a solubility of at least 2.08 mg/mL (4.40 mM).[\[2\]](#)
- For a final volume of 1 mL, add the solvents sequentially as follows. Ensure complete mixing after each addition.
- To 400 μ L of PEG300, add 100 μ L of the **GSK329** DMSO stock solution (e.g., 20.8 mg/mL). Mix thoroughly until uniform.[\[2\]](#)
- Add 50 μ L of Tween-80 to the mixture and mix again until clear.[\[2\]](#)
- Add 450 μ L of saline to bring the total volume to 1 mL. Mix thoroughly.[\[2\]](#)
- The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[\[2\]](#)
- Prepare the formulation fresh before each use.



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Caption: Sequential workflow for preparing **GSK329** formulation for in vivo use.

Safety Precautions

GSK329 is for research use only and not for human or veterinary use.[4] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

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